1-(4-Ethylphenyl)bicyclo[2.2.1]heptane
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Overview
Description
1-(4-Ethylphenyl)bicyclo[221]heptane is a bicyclic compound characterized by a bicyclo[221]heptane core with a 4-ethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane typically involves a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with an appropriate ethyl-substituted phenyl compound under controlled conditions to yield the desired product . The reaction conditions often include moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or chlorine gas.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for specific binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s unique structure can also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A simpler bicyclic compound without the ethylphenyl substituent.
2-Methylbicyclo[2.2.1]heptane: A methyl-substituted derivative of norbornane.
2-Ethylbicyclo[2.2.1]heptane: An ethyl-substituted derivative similar to 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane but without the phenyl group
Uniqueness: this compound is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties compared to its simpler analogs. This substituent can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule for various applications .
Properties
CAS No. |
62226-63-5 |
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Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-(4-ethylphenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H20/c1-2-12-3-5-14(6-4-12)15-9-7-13(11-15)8-10-15/h3-6,13H,2,7-11H2,1H3 |
InChI Key |
QZHCFUADROWAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CCC(C2)CC3 |
Origin of Product |
United States |
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